![molecular formula C17H21N5O B5872323 2-methyl-5-[2-(1-piperidinyl)ethyl][1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5872323.png)
2-methyl-5-[2-(1-piperidinyl)ethyl][1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one
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Overview
Description
The compound belongs to a class of chemically synthesized molecules that exhibit a wide range of biological activities. The structural complexity of this molecule lies in its unique combination of triazino[2,3-a]benzimidazole core with piperidinyl ethyl side chains. Such structures are often synthesized for their potential pharmacological activities, including antihistaminic, antifilarial, antineoplastic, and anthelmintic effects, though this summary will focus on the chemical aspects excluding specific drug applications and dosages.
Synthesis Analysis
The synthesis involves multiple steps, starting from basic building blocks to the formation of the complex structure. A key approach for synthesizing benzimidazole derivatives involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. For compounds similar to our target, the synthesis might involve a cyclocondensation reaction, followed by functional group modifications such as alkylation, amidation, or esterification to introduce the specific substituents like the piperidinyl ethyl group (R. Iemura et al., 1986).
properties
IUPAC Name |
2-methyl-5-(2-piperidin-1-ylethyl)-[1,2,4]triazino[2,3-a]benzimidazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-13-16(23)18-17-21(12-11-20-9-5-2-6-10-20)14-7-3-4-8-15(14)22(17)19-13/h3-4,7-8H,2,5-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSANUMGXSMAYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=NC1=O)CCN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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